N-(3,4-DICHLOROPHENYL)-N'-(2-MORPHOLINOETHYL)UREA
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Overview
Description
N-(3,4-DICHLOROPHENYL)-N’-(2-MORPHOLINOETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of both dichlorophenyl and morpholinoethyl groups in its structure suggests potential biological activity and utility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-N’-(2-MORPHOLINOETHYL)UREA typically involves the reaction of 3,4-dichloroaniline with 2-chloroethyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-Dichloroaniline+2-Chloroethyl isocyanate→N-(3,4-DICHLOROPHENYL)-N’-(2-MORPHOLINOETHYL)UREA
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-N’-(2-MORPHOLINOETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-N’-(2-MORPHOLINOETHYL)UREA involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, while the morpholinoethyl group can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorophenyl)-N’-methylurea: Similar structure but with a methyl group instead of morpholinoethyl.
N-(3,4-Dichlorophenyl)-N’-ethylurea: Similar structure with an ethyl group.
N-(3,4-Dichlorophenyl)-N’-phenylurea: Similar structure with a phenyl group.
Uniqueness
N-(3,4-DICHLOROPHENYL)-N’-(2-MORPHOLINOETHYL)UREA is unique due to the presence of the morpholinoethyl group, which can enhance its solubility and biological activity compared to other similar compounds. This structural feature may contribute to its distinct chemical and biological properties.
Biological Activity
N-(3,4-Dichlorophenyl)-N'-(2-morpholinoethyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a urea functional group linked to a dichlorophenyl moiety and a morpholinoethyl group. Its molecular formula is C13H17Cl2N3O . The presence of the dichlorophenyl group is significant for enhancing biological activity through improved binding affinity to various biological targets.
This compound is believed to interact with specific enzymes and receptors in biological systems. The dichlorophenyl group may enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with intracellular targets. The morpholinoethyl moiety likely contributes to solubility and stability in physiological conditions .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For example, studies have shown that related urea derivatives can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation .
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
1-(3,5-Dichlorophenyl)-3-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]urea | Urea linkage with quinoline moiety | Anticancer activity |
1-[4-(6,7-Dimethoxyquinolin-4-yl)oxyphenyl]-3-propylurea | Quinoline derivative linked via urea | Antiviral properties |
N'-(2-Morpholinoethyl)urea | Simple structure; lacks complex aromatic systems | General enzyme inhibition |
Antimicrobial Activity
In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, indicating potential applications in treating infections .
Case Studies
- Anticancer Efficacy in Cell Lines : A study evaluating the effects of this compound on human cancer cell lines demonstrated a dose-dependent reduction in cell viability. The compound was found to induce apoptosis by activating caspase pathways .
- In Vivo Studies : Animal models treated with the compound showed a significant reduction in tumor size compared to control groups. Histological examinations revealed decreased proliferation markers in tissues treated with this compound .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-morpholin-4-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O2/c14-11-2-1-10(9-12(11)15)17-13(19)16-3-4-18-5-7-20-8-6-18/h1-2,9H,3-8H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUPWZHSZHESPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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